Lewis X antigen
Description
Properties
Molecular Formula |
C32H55NO25 |
|---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1 |
InChI Key |
CMQZRJBJDCVIEY-JKWAXHHSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Synonyms |
lacto-N-fucopentaose III LNFPIII |
Origin of Product |
United States |
Scientific Research Applications
Cancer Diagnosis and Treatment
Lewis X antigen has been extensively studied in the context of cancer, particularly for its role in tumor progression and metastasis.
- Diagnostic Marker : Immunohistochemical studies have shown that LeX is expressed in a high percentage of transitional cell carcinomas (89% positivity), making it a potential biomarker for diagnosis . This suggests that LeX immunostaining could be a valuable adjunct in identifying malignant tissues.
- Tumor Metastasis : LeX facilitates the adhesion of cancer cells to endothelial cells, promoting metastasis. Studies indicate that colon cancer cell lines express LeX, which mediates their adhesion to activated endothelial cells through E-selectin interactions .
Immunological Studies
LeX plays a crucial role in the immune response by mediating leukocyte adhesion during inflammation.
- E-selectin Ligand : LeX serves as a ligand for E-selectin, which is crucial for the recruitment of immune cells to sites of inflammation. Research has demonstrated that monocytes express high levels of sialylated Lewis antigens, including LeX, enhancing their adhesion to inflamed endothelium .
- Inflammatory Diseases : The expression levels of LeX have been correlated with inflammatory conditions, suggesting its involvement in diseases such as tuberculosis and other chronic inflammatory disorders .
Reproductive Health
Recent studies have explored the role of Lewis antigens, including LeX, in reproductive processes.
- Implantation : LeX has been implicated in embryo implantation processes. Its expression in the endometrium varies throughout the menstrual cycle and peaks during implantation, indicating its potential role in successful pregnancy outcomes .
- Miscarriage Studies : Research has shown altered expression patterns of Lewis antigens in placental tissues from patients with unexplained miscarriages. This suggests that LeX may be involved in trophoblast attachment and placental development .
Data Tables
Case Study 1: Transitional Cell Carcinoma
A study evaluated 38 cases of transitional cell carcinoma using immunohistochemical techniques to detect LeX expression. The results indicated that 34 out of 38 cases were positive for LeX, supporting its utility as a diagnostic marker for this type of cancer .
Case Study 2: Colon Cancer Cell Adhesion
Research on colon cancer cell lines HT-29 and COLO 201 demonstrated that E-selectin interaction with sLeX was crucial for their adhesion to activated endothelial cells. This finding underscores the importance of LeX in promoting tumor cell dissemination .
Case Study 3: Miscarriage and Placental Health
A study investigating placental villi from patients with unexplained miscarriages found significant downregulation of Lewis antigens, including LeX. This suggests potential implications for understanding reproductive failures and highlights the need for further research into the role of glycosylation in reproductive health .
Chemical Reactions Analysis
Enzymatic and Chemoenzymatic Approaches
A one-pot multienzyme system enables efficient synthesis of Leᵡ and its sialylated form (sLeᵡ). This method uses:
-
Fucokinase (phosphorylates free L-fucose)
-
Fuc-1-P guanylyltransferase (activates fucose as GDP-fucose)
-
α1-3-Fucosyltransferase (transfers fucose to LacNAc acceptor)
Reaction conditions : 15 mM ATP/GTP, 10 mM LacNAcβProN, 37°C incubation (2–6 hrs) .
Fluorinated Analogues (Glycofluoroforms)
A 150-member library of Leᵡ analogues was synthesized via enzymatic assembly with site-specific fluorination:
-
Fluorination sites : C-3, C-4, or C-6 of galactose (Gal); C-3, C-4, or C-6 of GlcNAc; and C-3, C-4, or C-5 of fucose (Fuc) .
-
Key findings :
Conformational Flexibility
Leᵡ adopts a closed conformation in solution but shifts to open conformations when bound to lectins (e.g., Ralstonia solanacearum). Molecular dynamics (MD) simulations reveal:
-
Transient openings of Leᵡ in solution, mediated by distortion of the GlcNAc ring .
-
A conserved tryptophan residue guides fucose into binding pockets during protein interactions .
Impact of Fluorination on Binding
Fluorination alters Leᵡ’s interaction with immune receptors:
| Modification | DC-SIGN Binding | Anti-SSEA-1 Binding | Anti-L5 Binding |
|---|---|---|---|
| Native Leᵡ | +++ | +++ | +++ |
| 6F-Gal (LeX9 ) | ++++ | ++++ | ++ |
| 3F-Gal (LeX7 ) | ++ | – | – |
| 6F-GlcNAc (LeX3 ) | ++++ | – | +++ |
Binding intensity: (–) none; (+) weak; (+++) strong; (++++) very strong .
Immunoaffinity Chromatography
-
Anti-Leᵡ antibodies (e.g., CHO-131, FC-2.15) isolate Leᵡ-bearing glycoproteins from plasma, followed by MALDI-MS/MS identification .
-
Key targets : 27 plasma glycoproteins, including scavenger receptor SRCL (binds Leᵡ via Mᵣ ~28 kD glycoproteins) .
Lateral Flow Assays
Fluorinated Leᵡ analogues enable ultrasensitive toxin detection:
-
Limit of detection (LOD) : 0.1 ng/mL for cholera toxin B subunit using glycofluoroform-functionalized nanoparticles .
Cancer Metastasis
-
Leᵡ mediates adhesion of breast cancer cells (MCF-7) to endothelial cells via SRCL .
-
Therapeutic targeting : Anti-Leᵡ monoclonal antibodies (FC-2.15, MCS-1) lyse cancer cells in complement-dependent assays .
Immune Disorders
Comparison with Similar Compounds
Lewis X (LeX)
Lewis Y (LeY)
sLeX
sLeA
- Cancer : Associated with pancreatic and colorectal cancers; less prevalent in inflammatory processes compared to sLeX .
Disease Associations and Clinical Relevance
Research Findings and Clinical Implications
- LeX in Bladder Cancer: Low-grade tumors show high LeX expression, while high-grade tumors lose LeX, suggesting its role in early carcinogenesis .
- sLeX in Miscarriage : Downregulation in placental syncytiotrophoblast correlates with impaired vascularization and recurrent pregnancy loss .
- LeY in Cancer Diagnosis: LeY positivity in 89% of cholangiocarcinomas vs. 8% of HCCs aids diagnostic differentiation .
Preparation Methods
One-Pot Multienzyme Synthesis
A widely cited method involves a one-pot, three-enzyme system that synthesizes Lewis X from free L-fucose and a disaccharide acceptor (Galβ1-4GlcNAcβProN). The enzymes used typically include:
- Fucose kinase/GDP-fucose pyrophosphorylase (FKP) for converting L-fucose to GDP-fucose,
- α1-3 fucosyltransferase (e.g., Hp1–3FTΔ66) for transferring fucose to the acceptor,
- Additional enzymes for nucleotide sugar regeneration.
- Substrates: 15 mM L-fucose, 10 mM Galβ1-4GlcNAcβProN,
- Cofactors: 15 mM ATP, 15 mM GTP, 10 mM MnCl2,
- Volume: 15 μL,
- Temperature: 37 °C,
- Time: 2–6 hours,
- Monitoring: Thin layer chromatography (TLC).
This method yields structurally defined Lewis X with high specificity and efficiency, avoiding protection/deprotection steps common in chemical synthesis.
Enzymatic Synthesis Advantages
- High regio- and stereoselectivity,
- Use of unprotected sugars,
- Mild reaction conditions,
- Scalability for preparative synthesis.
Chemical Synthesis Methods
Chemical synthesis of this compound is more complex due to the need for selective protection and deprotection of hydroxyl groups on monosaccharides and control over glycosidic linkages.
Strategies in Chemical Synthesis
Four main strategies have been reported, classified by the sequence of monosaccharide or disaccharide building block installation:
- Stepwise glycosylation of protected monosaccharides,
- Assembly of disaccharide intermediates followed by fucosylation,
- Use of orthogonal protecting groups to enable selective glycosylations,
- Final global deprotection to yield Lewis X.
Challenges
- Multiple protection/deprotection steps increase synthesis time and reduce yield,
- Control of α1-3 fucosyl linkage is challenging,
- Stereochemical control requires careful selection of glycosyl donors and acceptors.
Despite these challenges, chemical synthesis allows for the incorporation of modifications and isotopic labeling for research purposes.
Comparative Data Table of Preparation Methods
| Feature | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Starting Materials | Unprotected sugars (L-fucose, disaccharides) | Protected monosaccharides |
| Reaction Conditions | Mild (37 °C, aqueous) | Harsh (organic solvents, varied temperatures) |
| Selectivity | High regio- and stereoselectivity | Requires complex protecting group strategy |
| Number of Steps | Few (one-pot reactions possible) | Multiple protection/deprotection steps |
| Scalability | High | Moderate to low |
| Yield | Generally high | Variable, often lower |
| Product Purity | High | High (after purification) |
| Ability to Incorporate Modifications | Moderate (enzyme specificity limits) | High (flexible chemical modifications) |
Research Findings and Protocol Details
One-pot multienzyme system : This approach was demonstrated to synthesize Lewis X efficiently by combining FKP, α1-3 fucosyltransferase, and nucleotide regeneration enzymes in a single reaction vessel. The reaction progress can be monitored by TLC using a solvent system of ethyl acetate:methanol:water (EtOAc:MeOH:H2O).
Chemical synthesis routes : Various synthetic routes have been reported since the early 1990s, focusing on stepwise glycosylation with careful selection of protecting groups to ensure the correct α1-3 fucosyl linkage. Such methods provide access to Lewis X with tailored modifications but require extensive synthetic expertise.
Enzymatic vs. Chemical : Enzymatic synthesis offers a more straightforward and environmentally friendly route, suitable for large-scale production and biological studies, whereas chemical synthesis is preferred for structural analogs and detailed mechanistic studies.
Q & A
Q. What are the standard methodologies for detecting Lewis X antigen expression in cellular and tissue samples?
this compound detection typically employs monoclonal antibodies (mAbs) in flow cytometry, immunohistochemistry, or ELISA. For example, mAbs like KM93 target sialyl-Lewis X (SLex) for flow cytometry analysis, allowing quantification via mean fluorescence intensity (MFI) . In diagnostic assays, paramagnetic microspheres coated with anti-Lewis X antibodies reduce cross-reactivity with structurally similar carbohydrates (e.g., sialyl-Lewis A) . SDS-PAGE can also resolve Lewis X-containing glycoproteins, particularly when analyzing lipopolysaccharides (LPS) in bacterial strains .
Q. How does this compound expression vary across cell types, and what are its implications for experimental design?
Lewis X is highly expressed on neutrophils, eosinophils, and monocytes , but its presence in cancer cells (e.g., hepatocellular carcinoma MHCC97) correlates with proliferation and metastasis . Researchers must validate cell-specific expression using controls (e.g., THLE-2 normal liver cells) and account for phase variation, as seen in Helicobacter pylori strains switching between Lewis X and i-antigen expression . Flow cytometry with isotype-matched antibodies is critical to avoid false positives .
Q. What are the key considerations when selecting model systems to study this compound function?
Cell lines with stable Lewis X expression (e.g., MHCC97) are preferred for functional studies. However, bacterial models like H. pylori require monitoring of spontaneous antigen switching (e.g., 0.44–0.78% phase variation rates) . For glycoproteomics, use cell lines with confirmed Lewis-type fucosylation (e.g., HT29 for SLea validation) . Animal models should replicate human glycosylation patterns to ensure translational relevance.
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound expression levels and fucosyltransferase (FucT) activity data?
Discrepancies may arise due to post-translational regulation of FucTs or competing glycosyltransferases. For instance, H. pylori strains with high Lewis X expression occasionally show lower FucT activity than low-expression strains, suggesting substrate availability (e.g., GDP-Fuc) or enzyme localization impacts outcomes . Quantitative RT-PCR and western blotting for FUT7/FUT6 mRNA and protein levels, paired with glycomic profiling, are essential to reconcile these differences .
Q. What experimental strategies mitigate cross-reactivity in this compound detection assays?
Cross-reactivity with structurally similar antigens (e.g., Lewis Y, SLea) can be minimized using (i) epitope-specific mAbs (e.g., anti-CCA antibodies targeting non-Lewis X epitopes) , (ii) competitive inhibition assays with purified antigens, and (iii) glycan array validation . For mass spectrometry, selective glycopeptide enrichment techniques (e.g., lectin affinity chromatography) improve specificity but require optimization for Lewis X terminal fucose recognition .
Q. How can glycoproteomics overcome technical challenges in identifying Lewis X-bearing glycoproteins?
Current limitations include low abundance of Lewis X glycopeptides and inefficiency in enriching fucosylated structures. Tandem mass spectrometry (LC-MS/MS) with electron-transfer dissociation (ETD) preserves labile glycosidic bonds, enabling direct glycopeptide sequencing . Collaborative efforts to standardize databases for Lewis X glycoprotein annotations are also critical .
Q. What statistical approaches address variability in this compound quantification across experimental replicates?
Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed data, such as MFI values from flow cytometry. For small sample sizes, bootstrapping or mixed-effects models account for technical and biological variability . Reporting median values with interquartile ranges (IQRs) enhances reproducibility, as demonstrated in clinical studies of urinary antigen detection .
Q. How do phase variation mechanisms in Lewis X expression influence host-pathogen interaction studies?
In H. pylori, reversible Lewis X-to-i antigen switching (0.44–0.55% frequency) affects immune evasion by altering antigenic epitopes . Researchers should use colony blotting to isolate phase variants and correlate phenotypic changes with LPS structural analysis (e.g., SDS-PAGE banding patterns) . Longitudinal sampling in infection models can elucidate selection pressures driving antigen switching.
Methodological Best Practices
- Data Presentation : Use box plots for MFI distributions and annotate statistical significance thresholds (e.g., asterisks for p < 0.01) .
- Ethical Compliance : Disclose antibody sources (e.g., hybridoma lines) and obtain ethics approval for human/animal studies, including informed consent for clinical samples .
- Reproducibility : Share raw datasets (e.g., flow cytometry FCS files) and detailed protocols for glycan analysis to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

